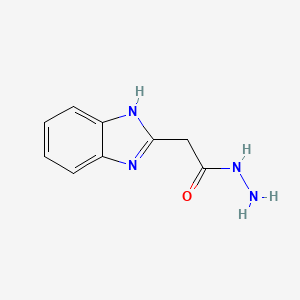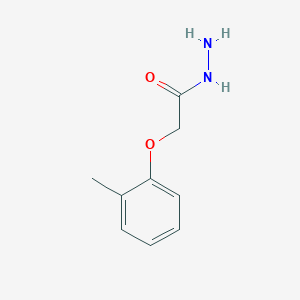
1H-Pyrazole, 5-methoxy-1,3-dimethyl-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1H-pyrazole derivatives, including those similar to 5-methoxy-1,3-dimethyl-1H-pyrazole, involves various chemical reactions, such as the condensation of malon anilic acid hydrazide with substituted phenyl benzeneazo acetyl acetone in the presence of glacial acetic acid, leading to the formation of substituted pyrazoles (Pareek, Joseph, & Seth, 2010). Another method includes cyclization of hydrazine with 1,3-diketones in ethanol, followed by X-ray structure analysis to confirm the formation of new 3,5-diaryl-1H-pyrazoles (Wang, Zheng, & Fan, 2009).
Molecular Structure Analysis
The molecular structure of 1H-pyrazole derivatives is elucidated through techniques like IR, 1H NMR spectroscopy, mass spectrometry, and elemental analysis. For instance, the structure of 3,5-diaryl-1H-pyrazoles was confirmed, showing that these compounds can exist as tautomers, which are connected by intermolecular hydrogen bonds to form cyclic dimers (Wang et al., 2013).
Chemical Reactions and Properties
1H-Pyrazole derivatives undergo various chemical reactions, including cycloaddition and nucleophilic substitution, leading to the synthesis of complex structures. These reactions are influenced by factors such as the substitution pattern on the pyrazole ring and the reactivity of the functional groups attached to it. The chemical properties are characterized by the reactivity of the pyrazole ring, which can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to the compound's stability and reactivity (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties of 1H-pyrazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are significantly influenced by the molecular structure and the nature of substituents on the pyrazole ring. For instance, modifications on the pyrazole ring can affect the compound's solubility in various solvents, which is essential for its application in chemical synthesis and pharmaceutical formulations (Rodier et al., 1994).
Chemical Properties Analysis
The chemical properties of 1H-pyrazole derivatives are defined by their reactivity towards various reagents and conditions. The electronic structure of the pyrazole ring, along with the substituents, dictates its participation in chemical reactions. These compounds are known for their ability to act as ligands in coordination chemistry, forming complexes with metals, which are utilized in catalysis and material science. The presence of methoxy and dimethyl groups in 1H-pyrazole derivatives influences their electron density and reactivity, making them valuable in synthetic chemistry (Esquius et al., 2000).
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Supramolecular Materials
1H-pyrazoles, including variants like 5-methoxy-1,3-dimethyl-, have shown significant versatility in forming hydrogen-bonded supramolecular materials. Studies have demonstrated that these compounds can arrange into different hydrogen-bonded structures depending on the substituents, such as methoxy groups. These structures have applications in the development of novel materials with diverse thermal stability and fluorescence properties (Moyano et al., 2021).
Antibacterial Applications and DNA Photocleavage
Pyrazole derivatives have been explored for their antibacterial potential. For instance, some methoxy-substituted pyrazoles demonstrated inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, certain pyrazole compounds bearing methoxy groups showed DNA photocleavage activity, indicating potential use in therapeutic applications and molecular biology research (Sharma et al., 2020).
Tautomerism Studies
Studies on NH-pyrazoles, including methoxy-substituted variants, have revealed interesting aspects of tautomerism in these compounds. Tautomerism, a chemical phenomenon where compounds rapidly convert between structural isomers, has implications in understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material sciences (Cornago et al., 2009).
Catalytic Applications
The synthesis and characterization of pyrazole derivatives also extend to catalytic applications. For instance, the study of pyrazoles in the context of phase transfer catalysis and ultrasonic irradiation conditions has provided insights into the kinetic parameters of certain chemical reactions. This research is valuable for the development of more efficient and environmentally friendly catalytic processes (Wang et al., 2015).
Synthesis and Molecular Docking in Drug Design
Pyrazole compounds, including 5-methoxy-1,3-dimethyl-, have been synthesized and analyzed for their potential in drug design. Molecular docking studies have been conducted to understand their interactions with biological targets, revealing their potential in developing new therapeutic agents. Such studies are critical in the pharmaceutical industry for the discovery of new drugs (Shubhangi et al., 2019).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-methoxy-1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-5-4-6(9-3)8(2)7-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVNQBGVRVIBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342359 | |
| Record name | 1H-Pyrazole, 5-methoxy-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53091-80-8 | |
| Record name | 1H-Pyrazole, 5-methoxy-1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





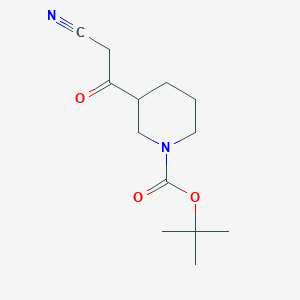

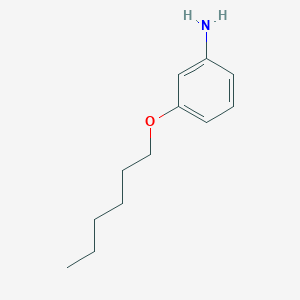

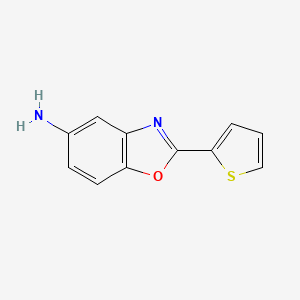

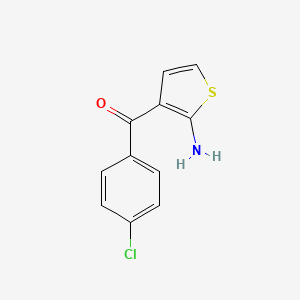
![3,5-Dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1268993.png)

